2-Pent-4-ynyl-cyclopropanol
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Overview
Description
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is a chiral cyclopropanol derivative with a pent-4-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropane and pent-4-yn-1-ol.
Cyclopropanation: The cyclopropanation of pent-4-yn-1-ol can be achieved using a suitable cyclopropanating agent, such as diethylzinc and diiodomethane, under controlled conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol may involve:
Large-Scale Cyclopropanation: Scaling up the cyclopropanation reaction using industrial-grade reagents and optimized reaction conditions.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tosyl chloride in the presence of a base or thionyl chloride under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol depends on its specific application:
Organic Synthesis: Acts as a chiral building block, facilitating the formation of enantiomerically pure compounds.
Medicinal Chemistry: May interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Biological Studies: May modulate biological pathways through interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Pent-4-yn-1-yl)cyclopropanol: The enantiomer of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanone: The ketone derivative of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropylamine: The amine derivative of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
Uniqueness
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is unique due to its specific chiral configuration and the presence of both a cyclopropanol and an alkyne moiety. This combination of structural features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-pent-4-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2 |
InChI Key |
NLHROWOWTHQMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CC1O |
Origin of Product |
United States |
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